A Technical Guide to the Physicochemical Characterization of 5-Amino-2-ethylbenzene-1-sulfonamide
A Technical Guide to the Physicochemical Characterization of 5-Amino-2-ethylbenzene-1-sulfonamide
This document provides an in-depth guide to understanding and determining the core physicochemical properties of 5-Amino-2-ethylbenzene-1-sulfonamide. As direct experimental data for this specific molecule is not extensively available in public literature, this guide emphasizes the foundational principles and authoritative methodologies required for its characterization. This approach equips researchers and drug development professionals with the necessary framework to generate reliable data for this compound and others of its class.
Introduction and Structural Elucidation
5-Amino-2-ethylbenzene-1-sulfonamide is an aromatic sulfonamide derivative. Its structure, featuring a primary sulfonamide group, a primary amine, and an ethyl group on the benzene ring, suggests a molecule with multifaceted physicochemical behaviors that are critical to its function in a biological system. The interplay between the acidic sulfonamide, the basic amino group, and the lipophilic ethyl-benzene core dictates its solubility, permeability, and interaction with biological targets.
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Molecular Formula: C₈H₁₂N₂O₂S
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Molecular Weight: 200.26 g/mol
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Chemical Structure:
(Note: A placeholder for the 2D chemical structure image)
The lack of readily available data necessitates a rigorous, first-principles approach to its characterization. The following sections detail the theoretical considerations and validated experimental protocols for determining its key physicochemical properties.
Core Physicochemical Properties: A Framework for Analysis
The behavior of a drug candidate is governed by its physical and chemical properties.[1][2][3][4] For 5-Amino-2-ethylbenzene-1-sulfonamide, the most critical parameters to define are its melting point, aqueous solubility, and ionization constant (pKa). These properties influence everything from formulation strategy to in-vivo absorption, distribution, metabolism, and excretion (ADME).[1]
Melting Point (MP)
The melting point is a fundamental indicator of a crystalline solid's purity and identity. It provides insights into the lattice energy and intermolecular forces within the crystal. For pharmaceutical development, a sharp and defined melting range is often a prerequisite for stable formulation.
Theoretical Insights: Based on analogs such as 5-amino-2-methylbenzenesulfonamide (MP: 165-170 °C) and 4-(2-Aminoethyl)benzenesulfonamide (MP: 130-135 °C)[5][6], it is reasonable to predict that 5-Amino-2-ethylbenzene-1-sulfonamide will be a solid at room temperature with a melting point likely in the range of 120-180 °C. The presence of both hydrogen bond donors (-NH₂, -SO₂NH₂) and acceptors (O=S=O, -NH₂) allows for strong intermolecular hydrogen bonding, contributing to a relatively high melting point.
Authoritative Experimental Protocol: USP <741> Capillary Method The United States Pharmacopeia (USP) provides a standardized method for melting range determination that ensures accuracy and reproducibility.[7][8][9][10]
Step-by-Step Methodology:
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Sample Preparation: The substance must be finely powdered and thoroughly dried, for instance in a vacuum desiccator, to remove any residual solvent which can depress the melting point.[9]
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Capillary Loading: A sufficient amount of the dry powder is charged into a capillary tube (typically 0.8-1.2 mm internal diameter) to form a tightly packed column of 2.5-3.5 mm in height.[9]
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Apparatus Setup: A suitable melting point apparatus, calibrated with USP Melting Point Reference Standards, is used.[7][10] The apparatus consists of a heating block (or oil bath) and a calibrated thermometer or digital sensor.[11]
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Heating and Observation:
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Data Recording: Two temperatures are recorded:
Workflow for Melting Point Determination (USP <741>)
Caption: Workflow for USP <741> Melting Point Determination.
Aqueous Solubility
Solubility is a critical determinant of a drug's bioavailability. A compound must have sufficient aqueous solubility to dissolve in gastrointestinal fluids to be absorbed.[4][12]
Theoretical Insights: 5-Amino-2-ethylbenzene-1-sulfonamide is an amphoteric molecule, containing both an acidic proton on the sulfonamide nitrogen and a basic amino group.
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Acidic pKa (Sulfonamide): The sulfonamide group (-SO₂NH₂) is weakly acidic. For primary benzenesulfonamides, the pKa is typically in the range of 9-11.[13][14][15] Electron-donating groups like ethyl and amino on the ring would slightly increase this pKa (making it less acidic) compared to unsubstituted benzenesulfonamide.
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Basic pKa (Amino Group): The aromatic amino group (-NH₂) is weakly basic, with a pKa typically around 3-5.
This amphoteric nature means its solubility will be highly pH-dependent. Solubility will be at its minimum at the isoelectric point and will increase significantly in acidic conditions (due to protonation of the amino group, forming a soluble cation) and in alkaline conditions (due to deprotonation of the sulfonamide, forming a soluble anion). The ethyl group will contribute to lipophilicity, likely reducing overall aqueous solubility compared to a non-substituted analog.
Authoritative Experimental Protocol: Shake-Flask Method (OECD 105) The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability for even poorly soluble compounds.[16][17] It is described in international standards such as the OECD Test Guideline 105.[18][19][20]
Step-by-Step Methodology:
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System Preparation: Prepare a series of buffers at different, physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0).
-
Equilibration: Add an excess amount of the solid compound to each buffer in a sealed flask. The excess solid is crucial to ensure a saturated solution is formed.[16]
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Agitation: The flasks are agitated (e.g., in a shaker bath) at a constant, controlled temperature (typically 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can take 24-72 hours.[21]
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Phase Separation: After equilibration, the suspension is allowed to stand to let the excess solid settle. The supernatant is then carefully separated from the solid phase, usually by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
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Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Data Analysis: The solubility is reported as mass per unit volume (e.g., mg/mL or µg/mL) at each specific pH and temperature.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for OECD 105 Shake-Flask Solubility Method.
Ionization Constant (pKa)
The pKa is the pH at which a compound is 50% ionized and 50% unionized. It is arguably the most important physicochemical property for predicting a drug's in-vivo behavior, as the ionization state affects solubility, permeability across membranes, and receptor binding.
Theoretical Insights & Prediction: As discussed, the molecule has two potential ionization centers. Computational models can provide initial estimates, but experimental determination is essential. The sulfonamide pKa is expected to be around 10-11, while the aromatic amine pKa is expected to be around 3-4. Understanding these two distinct values is critical for predicting behavior across the physiological pH range of the gastrointestinal tract (pH 1.5 to 8).[2]
Authoritative Experimental Protocol: Potentiometric Titration Potentiometric titration is a highly accurate and direct method for determining pKa values. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.
Step-by-Step Methodology:
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Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) if aqueous solubility is low. An electrolyte (e.g., KCl) is added to maintain constant ionic strength.
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Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a precision burette for titrant delivery. The system is blanketed with an inert gas (e.g., nitrogen) to prevent CO₂ absorption from the air.
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Titration (Acidification): To determine the basic pKa of the amino group, the solution is first titrated with a standardized strong acid (e.g., HCl). The pH is recorded after each incremental addition of acid.
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Titration (Alkalinization): To determine the acidic pKa of the sulfonamide group, the solution is titrated with a standardized strong base (e.g., NaOH). The pH is again recorded after each incremental addition.
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Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the inflection point of the curve, where the pH is equal to the pKa. Specialized software is used to calculate the precise pKa values from the titration data.
Summary of Physicochemical Properties
The following table summarizes the key properties of 5-Amino-2-ethylbenzene-1-sulfonamide, integrating theoretical predictions with the imperative for experimental verification.
| Property | Predicted/Expected Value | Significance in Drug Development | Recommended Test Method |
| Molecular Formula | C₈H₁₂N₂O₂S | Fundamental identifier | N/A |
| Molecular Weight | 200.26 g/mol | Impacts diffusion and molar concentration calculations | N/A |
| Melting Point | Solid, predicted 120-180 °C | Indicator of purity, stability, and lattice energy | USP <741> Capillary Method[8] |
| Aqueous Solubility | pH-dependent; lowest at isoelectric point | Critical for dissolution and bioavailability | OECD 105 Shake-Flask Method[18][20] |
| pKa₁ (Amino Group) | Predicted ~3-4 | Governs ionization state and solubility in the stomach | Potentiometric Titration |
| pKa₂ (Sulfonamide) | Predicted ~10-11 | Governs ionization state and solubility in the intestine | Potentiometric Titration |
Conclusion
While specific experimental data for 5-Amino-2-ethylbenzene-1-sulfonamide is sparse, a robust characterization is achievable by applying established, authoritative methodologies. This guide provides the theoretical framework and practical, step-by-step protocols necessary for researchers to determine its critical physicochemical properties. The insights gained from melting point analysis, pH-dependent solubility profiles, and pKa determination are fundamental to advancing this compound through the drug discovery and development pipeline, enabling informed decisions on formulation, predicting in-vivo behavior, and ensuring scientific rigor.
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